Trt-L-Lys(Fmoc)-OH
Description
Historical Context and Evolution of Protecting Group Strategies in Peptide Chemistry
The synthesis of peptides, which are chains of amino acids linked by peptide bonds, has undergone a remarkable evolution, driven by the need for increasingly complex and well-defined molecules for scientific investigation. wikipedia.org Central to this evolution has been the development of protecting group strategies, which are essential for preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide. researchgate.netnih.gov
A watershed moment in peptide chemistry was the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. jpt.comresearchgate.net This groundbreaking technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, revolutionized peptide synthesis by anchoring the first amino acid to an insoluble solid support, or resin. fiveable.mewikipedia.orgrockefeller.edubritannica.com Subsequent amino acids are then added in a stepwise fashion, with the growing peptide chain remaining attached to the resin throughout the synthesis. jpt.com
The key advantages of SPPS over traditional solution-phase synthesis include:
Simplified Purification: Excess reagents and by-products can be easily removed by simple filtration and washing steps, eliminating the need for laborious purification of intermediates. biotage.comcpcscientific.com
Increased Efficiency and Speed: The streamlined process allows for the rapid synthesis of peptides, significantly reducing the time required compared to solution-phase methods. jpt.comgyrosproteintechnologies.com
Automation: The repetitive nature of the coupling and deprotection steps in SPPS is highly amenable to automation, enabling the high-throughput synthesis of numerous peptides. fiveable.meinflibnet.ac.in
The impact of SPPS on biochemistry, pharmacology, and medicine has been profound, facilitating the synthesis of hormones, enzymes, and antibodies for research and therapeutic purposes. wikipedia.orggyrosproteintechnologies.com
The success of SPPS is intrinsically linked to the development of effective protecting group strategies. wikipedia.org A crucial concept in this regard is "orthogonality," which refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govpeptide.com This selectivity is paramount for controlling the sequence and structure of the synthesized peptide. nih.gov
Two primary orthogonal protection schemes have dominated SPPS:
Boc/Bn Strategy: This was the original strategy developed by Merrifield. It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and benzyl (B1604629) (Bn)-based groups for the "permanent" protection of amino acid side chains. peptide.com The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and cleavage from the resin are typically achieved with a very strong acid such as hydrofluoric acid (HF). biotage.compeptide.com While effective, the harsh conditions required for final cleavage can sometimes lead to side reactions. iris-biotech.de
Fmoc/tBu Strategy: Introduced later, this strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. iris-biotech.deub.edu The Fmoc group is typically removed with a mild base such as piperidine (B6355638), while the tBu groups are cleaved with TFA. iris-biotech.deiris-biotech.de The Fmoc/tBu strategy offers the advantage of being truly orthogonal, as the deprotection conditions for the α-amino and side-chain protecting groups are fundamentally different (base vs. acid). iris-biotech.debiosynth.com This approach avoids the use of the highly corrosive HF and has become the more widely used method in modern peptide synthesis. biotage.comiris-biotech.de
| Strategy | α-Amino Protecting Group | Deprotection Condition | Side-Chain Protecting Groups | Deprotection Condition |
| Boc/Bn | tert-butyloxycarbonyl (Boc) | Moderate Acid (e.g., TFA) | Benzyl (Bn)-based | Strong Acid (e.g., HF) |
| Fmoc/tBu | 9-fluorenylmethyloxycarbonyl (Fmoc) | Mild Base (e.g., Piperidine) | tert-butyl (tBu)-based | Strong Acid (e.g., TFA) |
Significance of Multifunctionally Protected Amino Acids in Chemical Biology Research
The ability to synthesize complex peptides has opened up new avenues in chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision. Multifunctionally protected amino acids are indispensable tools in this endeavor. creative-peptides.com These are amino acid derivatives where the α-amino group, the carboxyl group, and one or more side-chain functional groups are each protected with a distinct protecting group that can be selectively removed. peptide.com
The strategic use of such building blocks allows for:
Synthesis of Branched and Cyclic Peptides: By selectively deprotecting a side-chain functional group while the peptide is still attached to the resin, it is possible to initiate the synthesis of a second peptide chain, creating a branched structure. Similarly, intramolecular cyclization between a side-chain and the N- or C-terminus can be achieved. sigmaaldrich.comnih.gov
Site-Specific Labeling and Modification: Multifunctionally protected amino acids enable the introduction of fluorescent probes, biotin (B1667282) tags, or other reporter molecules at specific positions within a peptide sequence. peptide.com This is crucial for studying peptide localization, interactions, and dynamics.
Post-Translational Modifications: Many proteins in nature undergo post-translational modifications (e.g., phosphorylation, glycosylation) that are critical for their function. Multifunctionally protected amino acids facilitate the synthesis of peptides bearing these modifications, allowing for detailed studies of their biological roles.
Development of Peptide-Based Therapeutics: The therapeutic potential of peptides can often be enhanced by modifying their structure to improve stability, bioavailability, and target affinity. Multifunctionally protected amino acids are key to creating such modified peptides. peptidetherapeutics.org
Overview of Trt-L-Lys(Fmoc)-OH as a Key Building Block for Complex Architectures
This compound is a prime example of a multifunctionally protected amino acid that has become a cornerstone of advanced peptide synthesis. iris-biotech.deiris-biotech.dechempep.com This compound features:
Trityl (Trt) group: Protecting the α-amino group. The Trt group is highly acid-labile and can be removed under very mild acidic conditions, often with dilute TFA or acetic acid, leaving other acid-labile groups like tBu intact. nih.gov
9-fluorenylmethyloxycarbonyl (Fmoc) group: Protecting the ε-amino group of the lysine (B10760008) side chain. The Fmoc group is base-labile and can be selectively removed with piperidine. peptide.com
Carboxyl group (-OH): Available for coupling to the solid-phase resin or the N-terminus of another amino acid.
The unique combination of these protecting groups provides exceptional versatility in peptide synthesis. For instance, after incorporating this compound into a peptide chain, the Fmoc group on the lysine side chain can be selectively removed to allow for the attachment of another peptide chain, leading to the formation of a branched peptide. sigmaaldrich.com Alternatively, the Trt group can be selectively removed to elongate the main peptide chain. This orthogonal protection scheme allows for the precise and independent manipulation of two different sites within the same molecule.
The trityl protecting group on the lysine side chain is more readily cleaved and scavenged during the final TFA cleavage step compared to the more traditionally used Boc group. cem.com This can result in higher purity of the final cleaved peptide by minimizing side products. cem.com
The utility of lysine derivatives with orthogonal side-chain protection, such as Fmoc-Lys(Mtt)-OH (where Mtt is the even more acid-labile 4-methyltrityl group), has been demonstrated in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores for the assembly of multiple antigenic peptides (MAPs). nih.govsemanticscholar.org this compound offers similar capabilities for creating complex peptide architectures, making it an invaluable tool for researchers in chemistry, biology, and medicine.
Structure
3D Structure
Properties
CAS No. |
122832-81-9; 2504147-15-1 |
|---|---|
Molecular Formula |
C40H38N2O4 |
Molecular Weight |
610.754 |
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m1/s1 |
InChI Key |
KYRBORKOTDYTSJ-DIPNUNPCSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Protecting Group Chemistry and Orthogonality of Trt L Lys Fmoc Oh
Structural Basis for Differential Protection of L-Lysine
The differential protection of the two amino groups in Trt-L-Lys(Fmoc)-OH is achieved by utilizing two protecting groups with distinct chemical labilities. The Nα-amino group is protected by the base-labile Fmoc group, while the Nε-amino group of the side chain is protected by the acid-labile trityl (Trt) group.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis. Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, a key feature of its orthogonality. biosynth.comaltabioscience.com The deprotection mechanism involves the removal of an acidic proton from the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638). luxembourg-bio.com This initiates a β-elimination reaction, leading to the release of the free α-amino group and the formation of dibenzofulvene, which is subsequently scavenged by the amine. luxembourg-bio.com This base-lability allows for the selective deprotection of the Nα-amino group at each step of peptide chain elongation without affecting acid-labile side-chain protecting groups. biosynth.compeptide.com
The trityl (Trt) group, a triphenylmethyl group, is employed for the protection of the ε-amino group of the lysine (B10760008) side chain. luxembourg-bio.com The Trt group is characterized by its lability under acidic conditions. peptide.com The cleavage mechanism proceeds through the formation of a stable trityl cation upon protonation by a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com This carbocation is stabilized by resonance over the three phenyl rings. The bulky nature of the Trt group also provides steric hindrance, preventing unwanted side reactions at the ε-amino position during peptide synthesis. The trityl side-chain protecting group is noted to be more easily removed and scavenged during TFA cleavage compared to the traditionally used Boc group, which can result in higher quality cleaved peptides by minimizing t-butylated side products. cem.com
Table 1: Protecting Group Chemistry of this compound
| Protected Group | Protecting Moiety | Chemical Nature | Typical Cleavage Reagent | Cleavage Mechanism |
|---|---|---|---|---|
| Nα-amino | Fmoc | Base-labile | 20% Piperidine in DMF | β-elimination |
| Nε-amino | Trityl (Trt) | Acid-labile | Trifluoroacetic acid (TFA) | Formation of stable trityl cation |
Principles of Orthogonal Protecting Group Schemes in Peptide Synthesis
The concept of orthogonality in peptide synthesis is crucial for the synthesis of complex peptides. iris-biotech.denih.gov It dictates that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. peptide.comiris-biotech.de The Fmoc/tBu (tert-butyl) strategy, which includes the use of the Trt group for side-chain protection, is a prime example of an orthogonal system. peptide.comiris-biotech.de
The orthogonality of the Fmoc and Trityl groups in this compound is the cornerstone of its utility. The Fmoc group can be selectively removed with a base like piperidine to expose the α-amino group for the next coupling step in peptide synthesis, while the acid-labile Trt group on the lysine side chain remains intact. peptide.com Conversely, during the final cleavage of the peptide from the resin and removal of side-chain protecting groups, treatment with an acid such as TFA will cleave the Trt group, while the peptide bonds and other acid-stable components are preserved. nih.gov This selective deprotection is governed by the different chemical mechanisms of cleavage rather than by differences in reaction rates. ub.edu
The Fmoc/Trt protection scheme is highly compatible with other commonly used protecting groups in peptide synthesis, particularly those that are acid-labile, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu). researchgate.net These groups are often used to protect other amino acid side chains (e.g., Asp, Glu, Ser, Thr, Tyr). iris-biotech.deiris-biotech.de During the repetitive base-mediated cleavage of the Nα-Fmoc group, the Boc and tBu groups remain stable. In the final acidolytic cleavage step, TFA simultaneously removes the Trt group from lysine and the Boc and tBu groups from other protected residues. iris-biotech.de However, it is important to note that the Trt protection on lysine cannot be selectively removed in the presence of tBu-based protecting groups, as both are acid-labile. peptide.com
Table 2: Orthogonality and Compatibility Data
| Protecting Group | Stable to Cleavage Conditions for: | Labile to Cleavage Conditions for: |
|---|---|---|
| Fmoc | Trt, Boc, tBu (Acidic conditions, e.g., TFA) | Itself (Basic conditions, e.g., piperidine) |
| Trityl (Trt) | Fmoc (Basic conditions, e.g., piperidine) | Itself, Boc, tBu (Acidic conditions, e.g., TFA) |
| Boc | Fmoc (Basic conditions, e.g., piperidine) | Itself, Trt, tBu (Acidic conditions, e.g., TFA) |
| tBu | Fmoc (Basic conditions, e.g., piperidine) | Itself, Trt, Boc (Acidic conditions, e.g., TFA) |
Chemo-selectivity in Deprotection Processes Involving this compound
Chemo-selectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, the deprotection processes are highly chemo-selective. The use of a base like piperidine specifically targets the Fmoc group for removal, leaving the Trt group and other acid-labile protecting groups untouched. This allows for the selective unmasking of the α-amino group for peptide bond formation.
Conversely, the use of an acid like TFA is chemo-selective for the Trt group and other acid-labile groups like Boc and tBu, without cleaving the peptide from many types of resins or affecting the peptide backbone. The ability to selectively deprotect one functional group in the presence of others is a critical aspect of modern peptide synthesis, enabling the construction of complex and modified peptides. nih.gov
Acid-Mediated Trityl Cleavage Conditions and Scavenging Considerations
The trityl (Trt) group, protecting the side-chain amino group of lysine, is characterized by its high acid lability. This property allows for its removal under mild acidic conditions, which leave other more robust protecting groups and the peptide-resin linkage intact. The cleavage is typically achieved using trifluoroacetic acid (TFA) at low concentrations. For instance, Trt groups can be removed using just 1% TFA in dichloromethane (DCM). sigmaaldrich.com This selective removal is an equilibrium process, necessitating strategies to drive the reaction to completion. sigmaaldrich.com
The mechanism of cleavage involves the protonation of the ether oxygen (in the case of Trt-protected serine, threonine, or tyrosine) or the nitrogen atom, followed by the formation of a stable trityl cation (Trt⁺). This cation is a potent electrophile and, if not sequestered, can lead to undesirable side reactions, such as the re-alkylation of nucleophilic residues within the peptide sequence, particularly tryptophan and methionine. thermofisher.com During cleavage reactions, the formation of the trityl carbonium ion can be visually observed as it often imparts a deep yellow color to the reaction mixture. thermofisher.com
To prevent these side reactions, "scavengers" are included in the cleavage cocktail. These are nucleophilic species that efficiently trap the liberated trityl cations. biotage.com Trialkylsilanes, such as triisopropylsilane (TIS), are highly effective scavengers. sigmaaldrich.combiotage.com They react with the trityl cation to form a stable, unreactive silyl ether and triphenylmethane. Water can also act as a scavenger, converting the trityl cation to triphenylcarbinol. The choice and concentration of scavengers are critical and depend on the amino acid composition of the peptide. thermofisher.comsigmaaldrich.com
A common cleavage cocktail for removing acid-labile side-chain protecting groups like Trt is a mixture containing a high concentration of TFA (e.g., 95%), with the remaining volume composed of scavengers. biotage.com The trityl group's high sensitivity to acid allows for its efficient removal and subsequent scavenging, which contributes to the synthesis of higher quality peptides by minimizing side products compared to more acid-resistant groups like tert-butyloxycarbonyl (Boc). cem.com
Table 1: Common Reagents for Acid-Mediated Trityl Group Cleavage
| Reagent | Role | Typical Concentration | Scavengers |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Cleavage Acid | 1-95% in DCM | Required |
| Dichloromethane (DCM) | Solvent | Varies | - |
| Triisopropylsilane (TIS) | Scavenger | 1-5% | - |
| Water (H₂O) | Scavenger | 2.5-5% | - |
Base-Mediated Fmoc Deprotection Conditions and Byproduct Management
The 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group of the lysine, is removed under mild, non-acidic conditions, establishing its orthogonality to the Trt group. The deprotection is an elimination reaction initiated by a base, typically a secondary amine. escholarship.orgnih.gov
The process occurs via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. nih.gov First, the base abstracts the acidic proton from the C9 position of the fluorenyl ring system. nih.gov This generates a carbanion, which is stabilized by the aromatic system. Subsequently, a β-elimination occurs, leading to the cleavage of the C-O bond of the carbamate and liberating the free amine of the amino acid, carbon dioxide, and the highly reactive byproduct, dibenzofulvene (DBF). escholarship.orgnih.gov
The standard reagent for Fmoc removal is a solution of 20-50% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). escholarship.orgnih.gov Piperidine serves a dual role: it acts as the base to initiate the elimination and as a nucleophile to trap the electrophilic DBF byproduct. escholarship.orgnih.gov The trapping of DBF is crucial as it prevents the byproduct from reacting with the newly liberated N-terminal amine or other nucleophiles in the system, which would lead to undesired side products. escholarship.org The reaction forms a stable piperidine-DBF adduct. nih.gov
While piperidine is effective, its use can sometimes lead to side reactions like aspartimide formation, especially in sensitive sequences. nih.govresearchgate.net This has prompted research into alternative bases. Reagents such as piperazine (B1678402), dipropylamine (DPA), and morpholine have been investigated as replacements. researchgate.netresearchgate.net For example, DPA has been shown to reduce aspartimide formation compared to piperidine, particularly at elevated temperatures. researchgate.net However, the efficiency of DBF adduct formation can vary between bases, which is a key consideration in selecting a deprotection reagent. researchgate.net
Table 2: Common Reagents for Base-Mediated Fmoc Deprotection
| Reagent | Role | Typical Concentration | Byproduct Management |
|---|---|---|---|
| Piperidine | Deprotection Base / DBF Scavenger | 20-50% in DMF | Forms stable DBF adduct |
| Piperazine | Deprotection Base / DBF Scavenger | Varies | Forms DBF adduct; may reduce side reactions researchgate.netresearchgate.net |
| Dipropylamine (DPA) | Deprotection Base / DBF Scavenger | 25% in DMF | Forms DBF adduct; reduces aspartimide formation researchgate.net |
| Morpholine | Deprotection Base / DBF Scavenger | 50% in DMF | Efficiently removes Fmoc and minimizes some side reactions researchgate.net |
Synthetic Methodologies Utilizing Trt L Lys Fmoc Oh in Peptide Assembly
Advanced Coupling Strategies for Challenging Sequences Incorporating this compound
The synthesis of complex peptides, particularly those exhibiting challenging sequences, demands sophisticated coupling strategies to ensure high yields, purity, and stereochemical integrity. This compound, a derivative of lysine (B10760008) featuring the acid-labile trityl (Trt) protecting group on its ε-amino side chain and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino group, is a crucial building block in solid-phase peptide synthesis (SPPS). While the Trt group offers robust protection during Fmoc deprotection cycles, its presence, along with the inherent properties of lysine and the surrounding amino acids, can contribute to difficulties during peptide assembly. Challenging sequences are typically characterized by high hydrophobicity, the presence of sterically hindered amino acids, or a propensity for aggregation, all of which can impede efficient coupling reactions.
Key Challenges in Peptide Coupling
Racemization: The activation of the carboxylic acid group of an amino acid to form a reactive intermediate can lead to the formation of an oxazolone (B7731731), which can then enolize, resulting in epimerization (racemization) at the α-carbon. This is a significant concern, especially for residues like histidine and cysteine, but can affect other amino acids under suboptimal conditions nih.govchempep.comnih.govmdpi.com. While this compound itself is not as prone to racemization as histidine, the choice of coupling reagents and conditions is paramount to prevent epimerization of adjacent residues or the lysine itself if activation is prolonged or harsh nih.govnih.gov.
Steric Hindrance: The coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids or residues adjacent to bulky side chains, requires highly efficient and potent coupling reagents to overcome the steric barriers and ensure complete peptide bond formation chempep.comgoogle.comresearchgate.netbachem.com.
Advanced Coupling Reagents and Strategies
To address these challenges, a range of advanced coupling reagents and strategies have been developed and optimized for Fmoc SPPS:
Uronium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are highly efficient and widely used. They typically require a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. These reagents are particularly effective for coupling hindered amino acids chempep.combachem.com.
Carbodiimides with Additives: Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are commonly used in conjunction with additives such as HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure, in particular, has gained popularity for its ability to accelerate coupling and suppress racemization, even under base-free conditions, making it suitable for sensitive residues like Fmoc-Cys(Trt)-OH nih.govbachem.comrsc.org.
Solvent Optimization: The choice of solvent is critical for resin swelling and the solubility of reagents and the growing peptide chain. While DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are standard, solvents like THF (tetrahydrofuran) have been shown to improve yields and suppress racemization in challenging sequences, often in combination with specific reagents like DIC/Oxyma Pure rsc.org.
Research Findings on Coupling Efficiency and Racemization
Numerous studies have compared the performance of various coupling reagents and conditions, especially for challenging sequences and sensitive amino acids. While direct data for this compound in challenging sequences is often generalized from studies involving other Trt-protected amino acids or general difficult sequences, the principles remain applicable.
Table 1: Comparative Coupling Efficiency of Advanced Reagents for Challenging Peptide Sequences
| Coupling Reagent System | Additive/Base | Typical Solvent(s) | Performance Notes in Challenging Contexts | Reference(s) |
| HATU | HOAt / DIPEA | DMF / NMP | Potent, effective for sterically hindered amino acids. | chempep.combachem.com |
| COMU | Oxyma / DIPEA | DMF / NMP | Highly efficient, suitable for hindered amino acids; good solubility for Fmoc-Val-OH. | bachem.comrsc.org |
| DIC | Oxyma Pure | THF / DMF | Promotes solubility of hindered amino acids (e.g., Fmoc-Val-OH), improves yields, and suppresses racemization for sensitive residues. | nih.govbachem.comrsc.org |
| DIC | HOBt | DMF | Standard additive, effective for sensitive residues like Fmoc-Cys(Trt)-OH. | bachem.com |
| TBTU | HOBt / DIPEA | DMF | Effective, but HATU/COMU may be preferred for more severely hindered amino acids. | chempep.com |
The selection of an appropriate coupling reagent system is crucial for maximizing yield and minimizing side reactions. For instance, DIC/Oxyma Pure has demonstrated advantages in both solubility and racemization suppression, making it a strong candidate for challenging sequences that may include this compound.
Table 2: Racemization Levels with Different Coupling Strategies for Trt-Protected Amino Acids
| Amino Acid | Coupling Reagent System | Additive/Base | Pre-activation Time | Racemization (%) | Notes | Reference(s) |
| Fmoc-His(Trt)-OH | HCTU | 6-Cl-HOBt/DIPEA | None | 1.0 | Baseline; His(Trt) is known to be racemization-prone. | nih.gov |
| Fmoc-His(Trt)-OH | HCTU | 6-Cl-HOBt/DIPEA | 5 min | 7.8 | Racemization significantly increases with pre-activation time for His(Trt). | nih.gov |
| Fmoc-His(Trt)-OH | Microwave (80°C) | Nτ-Trt | N/A | 16.6 | High racemization observed under microwave heating with Trt protection on histidine. | nih.gov |
| Fmoc-His(Trt)-OH | DIC | Oxyma | N/A | 1.8 | DIC/Oxyma provides a milder condition, resulting in lower racemization for His(Trt). | nih.gov |
| Fmoc-Cys(Trt)-OH | DIC | Oxyma | N/A | Negligible | DIC/Oxyma is highly effective in preventing racemization for Cys(Trt). | nih.gov |
| Fmoc-Cys(Trt)-OH | Various (except DIC/Oxyma) | N/A | N/A | Significant | Racemization is observed with other common coupling reagents for Cys(Trt), highlighting reagent sensitivity. | nih.gov |
These findings underscore the importance of carefully selecting coupling reagents and conditions when incorporating amino acids with Trt protection, such as this compound, into challenging sequences. The data for histidine and cysteine serve as critical indicators for optimizing protocols to preserve the stereochemical integrity of all residues within the growing peptide chain. Strategies employing milder reagents like DIC/Oxyma Pure or carefully controlled reaction times are essential for minimizing undesired epimerization.
Compound List
this compound
Fmoc-His(Trt)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Val-OH
Fmoc-His(MBom)-OH
Fmoc-Lys(DNPBS)-OH
Fmoc-Asp(OBno)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Lys(Dde)-OH
Fmoc-Lys(ivDde)-OH
ivDde-Lys(Fmoc)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-His(Mmt)-OH
Fmoc-His(Mtt)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Leu-OH
Fmoc-Phe-OMe
Fmoc-Gly-OH
Fmoc-Aib-OH
Fmoc-His(1-Trt)-OH
Fmoc-Ser(Me)-OH
Fmoc-L-phenylglycine (Phg)
Fmoc-Lys(Boc)-OH
Advanced Applications of Trt L Lys Fmoc Oh in Peptide and Protein Research
Synthesis of Branched Peptides and Multi-Antigenic Peptides (MAPs)
The ε-amino group of lysine (B10760008) serves as a natural branching point for the synthesis of dendritic peptides, most notably Multi-Antigenic Peptides (MAPs). These constructs present multiple copies of a peptide antigen on a central lysine core, significantly enhancing the immunogenic response compared to the linear peptide alone. Trt-L-Lys(Fmoc)-OH is instrumental in the stepwise synthesis of MAPs via Fmoc-based SPPS.
The synthesis begins with the anchoring of the initial lysine residue to a solid support. Subsequent generations of the lysine core are built up by coupling di-Fmoc-lysine derivatives, where both the α- and ε-amino groups are protected with Fmoc. Once the desired level of branching (commonly 4 or 8 branches) is achieved, the terminal Fmoc groups are removed, and the peptide antigen of interest is synthesized simultaneously on each branch.
The role of the Trt protecting group on the initial lysine and any subsequent lysines within the core, if not intended for branching, is crucial during the final cleavage step. The high acid lability of the Trt group ensures its clean removal with trifluoroacetic acid (TFA), which is concurrently used to cleave the entire peptide construct from the resin and deprotect other acid-labile side-chain protecting groups cem.com. While specific literature detailing the exclusive use of this compound for the entire core is not prevalent, the principles of MAP synthesis using a lysine core are well-established researchgate.netresearchgate.netupf.edu. A related derivative, Fmoc-Lys(Mtt)-OH, has been explicitly used in the synthesis of oligolysine cores for MAPs, highlighting the utility of trityl-type protecting groups in this application nih.gov.
Table 1: Comparison of Lysine Protecting Groups in MAP Synthesis
| Protecting Group | Removal Conditions | Orthogonality to Fmoc | Application in MAP Synthesis |
| Trityl (Trt) | Mild acid (e.g., TFA) | Yes | Suitable for core construction where final deprotection aligns with cleavage. |
| Boc | Strong acid (e.g., TFA) | Yes | Commonly used for side-chain protection of amino acids in the peptide antigen. |
| Fmoc | Base (e.g., Piperidine) | No | Used for temporary α-amino protection during chain elongation and for creating branching points with di-Fmoc-lysine. |
| Mtt | Very mild acid (e.g., 1% TFA in DCM) | Yes | Allows for selective deprotection of the lysine side-chain on-resin for further modification or branching nih.gov. |
Construction of Cyclic Peptides and Peptide Macrocycles
Cyclization is a key strategy to improve the metabolic stability, receptor affinity, and bioavailability of peptides. This compound can be employed in several cyclization strategies, leveraging the reactivity of its side-chain amino group.
The formation of a lactam bridge between the side chains of a lysine residue and an acidic amino acid (e.g., aspartic or glutamic acid) is a common method for peptide cyclization. This requires an orthogonal protecting group strategy where the side chains of the two amino acids to be cyclized can be selectively deprotected while the peptide remains anchored to the solid support.
While the Trt group is acid-labile, its removal typically requires conditions that might also cleave the peptide from certain resins. Therefore, for on-resin side-chain to side-chain cyclization, more acid-sensitive trityl derivatives like 4-methyltrityl (Mtt) are often preferred. The Mtt group can be removed with a dilute solution of TFA (e.g., 1% in dichloromethane), leaving other acid-labile protecting groups and the resin linkage intact nih.gov. A study on the synthesis of a cyclic cholecystokinin analog exemplified the use of Fmoc-Lys(Mtt)-OH for this purpose nih.gov. Although less common for this specific on-resin strategy, this compound could be utilized in a solution-phase cyclization approach after cleavage of the protected linear peptide from the resin.
A novel approach for peptide cyclization involves a tandem in situ deprotection, cyclization, and cleavage of the peptide from the solid support under highly acidic conditions nih.gov. This method utilizes the formation of an amide bond between the side chain of a lysine residue and a succinic acid linker attached to the N-terminus of the peptide.
The process begins with the synthesis of the linear peptide on a solid support, incorporating this compound at the desired position. After completion of the linear sequence, a succinic anhydride is coupled to the N-terminal amino group. The final treatment with TFA simultaneously cleaves the Trt group from the lysine side chain, deprotects other acid-labile side-chain protecting groups, and cleaves the peptide from the resin. Under these acidic conditions, the deprotected lysine side-chain amine attacks the succinic acid linker, which proceeds through a highly active succinimide (B58015) intermediate, to form the cyclic peptide in a single step nih.gov. The efficiency of this reaction is a significant advantage, streamlining the synthesis of cyclic peptides.
Preparation of Peptide Conjugates and Bioconjugates
The ε-amino group of the lysine side chain is a common site for the attachment of various molecules to a peptide, including fluorescent labels, imaging agents, and therapeutic payloads. The use of an orthogonally protected lysine derivative like this compound is essential for achieving site-specific conjugation.
The selective deprotection of the lysine side chain is paramount for site-specific labeling. While highly acid-labile groups like Mtt or Dde are often used for on-resin modifications, the Trt group's properties are also valuable in this context.
Fluorescently labeled peptides are indispensable tools in biomedical research for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. The lysine side chain provides a convenient handle for the introduction of fluorophores. A solid-phase strategy for the synthesis of ligand-targeted fluorescently-labeled chelating peptide conjugates has been developed where acid-sensitive side-chain protecting groups such as Trt, Mtt, and Mmt are employed cem.com.
In this approach, the peptide backbone is assembled using standard Fmoc SPPS. At the desired labeling site, a lysine residue with an acid-labile side-chain protecting group (e.g., Trt) is incorporated. Following the completion of the peptide sequence, the resin-bound peptide can be treated with a mild acid to selectively deprotect the lysine side chain, which is then coupled with a fluorescent dye. Alternatively, the fully protected peptide can be cleaved from the resin, and the labeling reaction can be performed in solution, targeting the deprotected lysine side chain. The choice of strategy depends on the stability of the fluorescent tag to the final cleavage conditions. The use of Trt protection is compatible with methodologies where the fluorescent tag is attached in a manner that is stable to the final TFA cleavage cem.com.
Table 2: Research Findings on the Applications of this compound and Related Derivatives
| Application | Key Finding | Relevant Lysine Derivative(s) |
| Multi-Antigenic Peptides (MAPs) | Lysine core provides a scaffold for dendritic presentation of peptide antigens. | Fmoc-Lys(Fmoc)-OH, Fmoc-Lys(Mtt)-OH nih.gov |
| Side-Chain to Side-Chain Cyclization | Orthogonal protection allows for on-resin lactam bridge formation. | Fmoc-Lys(Mtt)-OH nih.gov |
| Tandem In Situ Cyclization | Simultaneous deprotection, cyclization, and cleavage under acidic conditions. | Lysine with an acid-labile protecting group (e.g., Trt) nih.gov |
| Peptide Conjugation | Site-specific attachment of fluorescent tags is enabled by orthogonal protection. | Lysine with acid-sensitive protecting groups (Trt, Mtt, Mmt) cem.com |
Site-Specific Derivatization and Labeling via Lysine Side Chain
Conjugation with Other Biomolecules
The selective deprotection of the Trt group on the lysine side chain makes this compound an invaluable tool for the synthesis of peptide bioconjugates. Once a peptide has been assembled via solid-phase peptide synthesis (SPPS), the Trt group can be removed using mildly acidic conditions that leave other acid-sensitive protecting groups (like Boc) and the peptide-resin linkage intact. The newly exposed ε-amino group serves as a reactive handle for the covalent attachment of a wide array of biomolecules.
This site-specific conjugation is critical for creating multifunctional molecules with enhanced therapeutic or diagnostic properties. For instance, peptides can be conjugated to fluorescent dyes for cellular imaging, to polyethylene glycol (PEG) to improve pharmacokinetic profiles, or to cytotoxic drugs for targeted delivery to cancer cells. A significant area of research is the development of peptide-oligonucleotide conjugates (POCs), where the peptide moiety can facilitate cellular uptake of the nucleic acid cargo for applications in gene therapy and antisense technology. nih.govmdpi.com The lysine side chain provides a strategic point of attachment for the oligonucleotide chain. mdpi.com
Table 1: Examples of Biomolecule Conjugation Enabled by Site-Specific Lysine Modification
| Conjugated Biomolecule | Purpose of Conjugation | Role of Lysine Side Chain | Potential Application |
|---|---|---|---|
| Fluorophores (e.g., FITC) | Tracking and Visualization | Provides a specific attachment point for the dye. | Cellular imaging, binding assays. |
| Oligonucleotides | Cellular Delivery of Nucleic Acids | Serves as a handle to link the peptide and nucleic acid. nih.govmdpi.com | Gene silencing, antisense therapy. |
| Lipids / Fatty Acids | Improved Pharmacokinetics | Anchors the lipid moiety to the peptide backbone. | Enhancing drug half-life and membrane interaction. nih.gov |
| Nanoparticles | Targeted Delivery Systems | Covalently attaches the peptide to the nanoparticle surface. | Targeted drug delivery, medical imaging. |
Role in Protein Engineering and Structure-Function Studies
This compound is a cornerstone in protein engineering and studies aimed at elucidating structure-function relationships. It allows for the precise introduction of modified lysine residues into synthetic peptides or protein domains, enabling researchers to probe and manipulate biological processes with high fidelity.
Post-translational modifications (PTMs) of lysine residues, such as acetylation, methylation, ubiquitination, and lipidation, are critical regulatory mechanisms in a vast range of cellular processes, including gene expression and signal transduction. iris-biotech.de Studying the precise functional role of a specific PTM can be challenging using biological expression systems.
Chemical synthesis using this compound provides a powerful alternative. A synthetic peptide corresponding to a protein region of interest can be assembled, and the Trt group on a specific lysine can be selectively removed. The exposed amine can then be acylated to mimic acetylation, or a lipid chain can be attached to mimic lipidation. nih.gov This allows researchers to produce homogeneous populations of peptides with a specific PTM at a defined location, which is crucial for studying how that modification affects protein structure, enzyme activity, or protein-protein interactions. iris-biotech.de For example, synthetic histone tail peptides containing acetylated lysine are widely used to investigate the binding of reader proteins that recognize these epigenetic marks. iris-biotech.de
Table 2: Using this compound to Mimic Lysine PTMs
| PTM to Mimic | Synthetic Step after Trt-Deprotection | Research Application |
|---|---|---|
| Acetylation | Reaction with acetic anhydride or acetylating agent. | Studying histone code, bromodomain-acetyllysine interactions. iris-biotech.de |
| Lipidation | Coupling of a fatty acid (e.g., palmitic acid). | Investigating protein localization and membrane association. nih.gov |
| Biotinylation | Reaction with an activated biotin (B1667282) derivative. | Affinity purification, pull-down assays. |
| Glycation | Reductive amination with a sugar molecule. | Studying the effects of advanced glycation end-products in diabetes. nih.gov |
Protein-protein interactions (PPIs) are often mediated by short, linear peptide motifs on one protein binding to a surface on another. rsc.org Synthetic peptide analogues that mimic these motifs are invaluable tools for studying and inhibiting these interactions. researchgate.netfrontiersin.org this compound allows for the creation of sophisticated peptide probes to investigate PPIs.
By incorporating this building block, a lysine side chain at a specific position can be selectively modified. For example, a photo-crosslinking amino acid can be attached to the lysine side chain. When the peptide analogue is bound to its target protein, UV irradiation can induce a covalent bond, allowing researchers to map the precise binding interface. Alternatively, the lysine can be used to attach spectroscopic probes (e.g., fluorophores) to monitor binding events or conformational changes using techniques like Förster Resonance Energy Transfer (FRET). These chemically engineered peptides provide detailed insights into the molecular basis of protein recognition that are often unattainable by other means. nih.gov
Development of Peptidomimetics and Constrained Peptide Scaffolds
A major limitation of natural peptides as therapeutic agents is their conformational flexibility and susceptibility to proteolytic degradation. To overcome these issues, researchers develop peptidomimetics and constrained peptide scaffolds that lock the peptide into its bioactive conformation. rsc.orgmdpi.com this compound is a key reagent in several strategies to achieve this structural pre-organization.
One prominent strategy is "peptide stapling," where two amino acid side chains within a peptide are covalently linked to form a macrocycle, often reinforcing an α-helical structure. nih.govrsc.org Lysine is frequently used as one of the anchor points for this cyclization. After solid-phase synthesis, the Trt group is removed from the lysine side chain, and the resulting amine is reacted with an electrophilic side chain of another amino acid (e.g., an aspartic or glutamic acid to form a lactam bridge). This intramolecular bridge constrains the peptide, leading to increased helical content, enhanced stability against proteases, and often improved cell permeability and target affinity. rsc.orgiris-biotech.de The ability to selectively deprotect the lysine side chain using this compound is what makes this precise chemical surgery possible. iris-biotech.de
Table 3: Role of this compound in Constrained Peptide Synthesis
| Constraint Strategy | Role of Lysine Derivative | Resulting Structure | Desired Outcome |
|---|---|---|---|
| Lactam Bridging | The ε-amino group forms an amide bond with a carboxylic acid side chain (Asp/Glu). | Head-to-side-chain or side-chain-to-side-chain macrocycle. | Stabilization of secondary structure (e.g., α-helix, β-turn). |
| Thioether Stapling | The ε-amino group is modified to carry a thiol-reactive group, which then reacts with a cysteine side chain. | Thioether-linked macrocycle. | Increased proteolytic stability and target affinity. |
| Click Chemistry Cyclization | The ε-amino group is modified with an azide or alkyne, for reaction with a complementary group elsewhere in the peptide. | Triazole-containing macrocycle. | High-efficiency cyclization with bio-orthogonal chemistry. |
Mechanistic Considerations and Optimization Strategies in Syntheses Involving Trt L Lys Fmoc Oh
Understanding Reaction Mechanisms in Coupling and Deprotection
The stepwise elongation of the peptide chain in Fmoc-based SPPS involves a repeating cycle of two critical steps: the coupling of a new amino acid and the deprotection of the α-amino group.
The formation of a peptide bond is a condensation reaction that links the carboxyl group of one amino acid to the amino group of another. fiveable.mesketchy.com The mechanism is an example of nucleophilic acyl substitution. sketchy.com For this reaction to proceed efficiently under SPPS conditions, the carboxyl group of the incoming amino acid, such as Trt-L-Lys(Fmoc)-OH, must first be activated. This is typically achieved using coupling reagents like carbodiimides (e.g., DIC) in the presence of an additive such as Oxyma Pure or HOBt. wpmucdn.comluxembourg-bio.com
The activation process converts the carboxylic acid into a more reactive species, making the carboxyl carbon highly electrophilic. luxembourg-bio.com The free α-amino group of the resin-bound peptide chain then acts as a nucleophile, attacking this activated carbonyl carbon. aatbio.comnih.gov This attack results in the formation of an unstable tetrahedral intermediate. fiveable.menih.gov The reaction concludes with the elimination of the activating group's leaving group, regenerating the stable carbonyl and forming the new, rigid, and planar peptide bond. fiveable.mekhanacademy.org The efficiency of this nucleophilic attack is the rate-determining step and is influenced by factors such as steric hindrance, solvent, and the specific coupling reagents employed. fiveable.me
Table 1: Key Steps in Peptide Bond Formation
| Step | Description |
|---|---|
| 1. Carboxyl Activation | The carboxylic acid of the incoming Fmoc-amino acid is activated by a coupling reagent (e.g., DIC/Oxyma) to form a highly reactive ester. |
| 2. Nucleophilic Attack | The free N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon. aatbio.com |
| 3. Tetrahedral Intermediate | An unstable intermediate with a negatively charged oxygen is formed. fiveable.me |
| 4. Peptide Bond Formation | The leaving group is eliminated, resulting in the formation of a stable amide (peptide) bond. fiveable.me |
Following the successful coupling of an amino acid, the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group must be removed to expose the amino group for the next coupling cycle. The Fmoc group is designed to be labile to bases. chempep.comaltabioscience.com Its removal proceeds via a β-elimination mechanism. wpmucdn.comchempep.comnih.gov
The process is initiated by a base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as DMF. wpmucdn.comaltabioscience.com The base abstracts the acidic proton from the C9-position of the fluorenyl ring system. wpmucdn.comnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene (B118485) group. wpmucdn.com The resulting carbanion is unstable and rapidly undergoes elimination, breaking the C-O bond and releasing carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF). chempep.comnih.gov The newly liberated α-amino group of the peptide is then protonated. To prevent the reactive DBF from undergoing unwanted side reactions with the deprotected peptide, the excess piperidine in the cleavage solution acts as a scavenger, trapping it to form a stable dibenzofulvene-piperidine adduct, which is subsequently washed away. wpmucdn.comaltabioscience.com
Mitigation of Side Reactions Associated with Lysine (B10760008) Derivatives
While the fundamental coupling and deprotection reactions are efficient, various side reactions can occur during the synthesis of long or complex peptides, particularly those containing sensitive residues. The presence of lysine derivatives can sometimes influence the propensity for these side reactions.
Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid during the activation and coupling steps. slideshare.net This is a significant risk for all amino acids (except glycine), but is particularly pronounced for residues like histidine, cysteine, and serine. peptide.comnih.gov The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the protecting group, forming the planar and achiral oxazolone (B7731731), which can be protonated from either side, leading to a mixture of L- and D-isomers. slideshare.net
Histidine is especially prone to racemization because its basic imidazole (B134444) side chain can catalyze the epimerization process. peptide.commdpi.com Cysteine and serine are also susceptible due to their respective side chains. nih.gov
Strategies to suppress racemization include:
Choice of Coupling Reagents: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) is known to suppress racemization. peptide.com These additives react with the activated amino acid to form active esters that are less prone to oxazolone formation.
Side-Chain Protection: For histidine, protecting the imidazole nitrogen (e.g., with a Trityl (Trt) or Benzyloxymethyl (Bom) group) is crucial to reduce its catalytic effect on racemization. peptide.compeptide.com
Minimizing Activation Time: Pre-activating the amino acid for a prolonged period before coupling can increase the risk of racemization. Therefore, in situ activation is generally preferred. nih.gov
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that cleaves the first two amino acids from the solid support. peptide.comacs.org This side reaction occurs after the Fmoc deprotection of the second amino acid in the sequence. The newly liberated N-terminal amino group can attack the ester linkage of the C-terminal amino acid to the resin, forming a stable six-membered DKP ring and releasing the dipeptide from the support. acs.orgiris-biotech.de
This side reaction is highly sequence-dependent and is particularly prevalent when proline or glycine (B1666218) are in the first or second position. peptide.comnih.gov
Methods to prevent DKP formation include:
Use of Bulky Resins: Employing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can physically inhibit the N-terminal amine from reaching the ester linkage, thus suppressing DKP formation. peptide.comacs.org
Coupling of Dipeptides: Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the first resin-bound amino acid. This strategy bypasses the vulnerable dipeptide-resin intermediate where DKP formation occurs. acs.orggoogle.com
Optimized Deprotection: Using alternative Fmoc deprotection reagents or shorter deprotection times can minimize the window of opportunity for the free amine to initiate cyclization. acs.orggoogle.com For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) has been shown to reduce DKP formation compared to standard piperidine solutions. acs.org
Aspartimide formation is a major side reaction associated with peptides containing aspartic acid (Asp). nih.govpeptide.com It can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. peptide.comiris-biotech.de The reaction involves the nucleophilic attack of the peptide backbone nitrogen on the β-carboxyl group of the aspartate side chain, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deiris-biotech.de
This cyclic intermediate can then reopen under basic or nucleophilic conditions (e.g., piperidine) to yield not only the desired α-linked peptide but also the isomeric β-linked peptide, which is difficult to separate. Piperidine can also open the ring to form piperidide adducts. peptide.com The reaction is highly sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly susceptible. iris-biotech.de
Strategies to address aspartimide formation are:
Bulky Side-Chain Protection: Using sterically bulky protecting groups on the Asp side chain can hinder the intramolecular cyclization.
Additives in Deprotection: The addition of HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation. peptide.com Similarly, adding small amounts of organic acids to the piperidine solution has been shown to efficiently prevent this side reaction. nih.govpeptide.com
Backbone Protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the aspartic acid can prevent the backbone nitrogen from participating in the cyclization. peptide.comiris-biotech.de
Table 2: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Susceptible Residues/Sequences | Mechanism | Prevention Strategies |
|---|---|---|---|
| Racemization | His, Cys, Ser peptide.comnih.gov | Oxazolone formation slideshare.net | Use of additives (HOBt, HOAt); appropriate side-chain protection; minimize activation time. peptide.com |
| Diketopiperazine (DKP) | Pro or Gly at positions 1 or 2 peptide.com | Intramolecular cyclization of dipeptide on resin acs.org | Use of 2-chlorotrityl resin; coupling of pre-formed dipeptides; optimized deprotection conditions. peptide.comacs.org |
| Aspartimide Formation | Asp-Gly, Asp-Ser iris-biotech.de | Intramolecular cyclization involving Asp side chain iris-biotech.de | Use of additives (HOBt, organic acids) in deprotection; backbone protection (e.g., Hmb group). peptide.comnih.goviris-biotech.de |
Control of Protecting Group Migration and Premature Cleavage (e.g., Dde, ivDde)
The use of orthogonal protecting groups on the lysine side chain is crucial for the synthesis of complex peptides, such as branched or cyclic peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are frequently employed for the protection of the ε-amino group of lysine. These groups are valued for their stability to the piperidine solutions used for Nα-Fmoc deprotection and their lability to hydrazine (B178648), allowing for selective deprotection on the solid phase.
However, a significant challenge with the Dde group is its propensity for migration. nih.gov An unprotected ε-amino group of a lysine residue can acquire the Dde protection from another lysine side chain or even from an α-amino group. nih.gov This migration can occur during the Fmoc removal step with piperidine or during subsequent washing steps. nih.gov The migration is also possible in neat dimethylformamide (DMF) through a direct nucleophilic attack by the free ε-amino group. nih.gov The addition of piperidine to the reaction medium can accelerate this side reaction, likely due to the formation of an unstable piperidine-Dde adduct. nih.gov
To circumvent this issue, the more sterically demanding ivDde protecting group was developed. iris-biotech.depeptide.com The ivDde group is more stable towards piperidine and generally does not migrate to free lysine amino groups. iris-biotech.de However, the increased stability of ivDde can sometimes make its complete removal challenging, particularly in aggregating sequences or near the C-terminus. iris-biotech.de
Strategies to control migration and premature cleavage:
Use of ivDde: For syntheses requiring an orthogonal lysine protecting group, ivDde is generally preferred over Dde due to its enhanced stability and reduced tendency for migration. iris-biotech.depeptide.com
Optimized Deprotection Conditions: For Dde, migration can be minimized by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time (e.g., 2%, 3 x 3 minutes) for Fmoc cleavage instead of piperidine. nih.gov For ivDde removal, careful optimization of hydrazine concentration and reaction time is crucial. biotage.com While a standard protocol might involve 2% hydrazine in DMF, increasing the concentration to 4% may be necessary for complete removal in some cases. biotage.com
Alternative Protecting Groups: Other orthogonal protecting groups for the lysine side chain, such as Mtt (4-methyltrityl) and Mmt (4-methoxytrityl), can also be considered. nih.govsigmaaldrich.com These groups are cleaved under mildly acidic conditions, offering an alternative to the hydrazine-labile Dde and ivDde groups. nih.govsigmaaldrich.com
| Protecting Group | Key Feature | Common Issue | Mitigation Strategy |
| Dde | Hydrazine-labile | Prone to migration to unprotected amines. nih.gov | Use of DBU for Fmoc deprotection. nih.gov |
| ivDde | More stable than Dde, less prone to migration. iris-biotech.de | Can be difficult to remove completely. iris-biotech.de | Optimization of hydrazine concentration and reaction time. biotage.com |
| Mtt/Mmt | Acid-labile | Potential for premature cleavage with acid-labile linkers. | Careful selection of resin and cleavage conditions. nih.gov |
Prevention of Oxidation of Sulfur/Indole-Containing Residues (e.g., Cys, Met, Trp)
Amino acids with sulfur-containing (cysteine, methionine) or indole-containing (tryptophan) side chains are particularly susceptible to oxidation during SPPS. The thioether group of methionine can be readily oxidized to methionine sulfoxide (B87167) (Met(O)), and the indole (B1671886) ring of tryptophan is also prone to oxidation. nih.govresearchgate.net While cysteine is often intentionally oxidized to form disulfide bridges, unwanted oxidation can be a significant side reaction.
Oxidation can occur at various stages of the synthesis, but it is a particular concern during the final cleavage and deprotection step with trifluoroacetic acid (TFA). nih.gov The carbocations generated during the cleavage of side-chain protecting groups can react with these sensitive residues.
Strategies to prevent oxidation:
Use of Scavengers: The addition of scavengers to the cleavage cocktail is the most common and effective method to prevent oxidation. oup.com Scavengers are compounds that can trap the reactive carbocations and other electrophilic species generated during cleavage. Common scavengers include:
Thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT): These are effective in protecting methionine and tryptophan residues. oup.com
Triisopropylsilane (TIS): TIS is a potent reducing agent that can effectively scavenge carbocations.
Performing Synthesis Under an Inert Atmosphere: Conducting the synthesis under a nitrogen or argon atmosphere can help to minimize oxidation from atmospheric oxygen. researchgate.net
Careful Selection of Reagents: It is important to avoid using peroxide-containing reagents. researchgate.net
Reversal of Oxidation: In cases where methionine oxidation does occur, the resulting Met(O) can sometimes be reduced back to methionine. researchgate.net
| Amino Acid | Susceptible Group | Common Side Reaction | Prevention Strategy |
| Cysteine (Cys) | Thiol (-SH) | Unwanted disulfide bond formation | Use of appropriate thiol protecting groups (e.g., Trt). sigmaaldrich.com |
| Methionine (Met) | Thioether (-S-CH3) | Oxidation to sulfoxide (Met(O)). nih.gov | Addition of scavengers like thioanisole and EDT to the cleavage cocktail. oup.com |
| Tryptophan (Trp) | Indole ring | Oxidation and modification by carbocations. | Use of scavengers like TIS and EDT. oup.com |
Impact of Solvent and Reagent Selection on Reaction Purity and Yield
The choice of solvents and reagents in SPPS significantly influences the efficiency of coupling and deprotection reactions, and consequently, the purity and yield of the final peptide. nih.govacs.org
Solvent Selection:
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF, often used for difficult sequences due to its superior solvating properties.
"Green" Solvents: Solvents like dimethyl sulfoxide (DMSO) and N-butyl-2-pyrrolidone (NBP) are being explored as more environmentally friendly options. tandfonline.com However, their use can impact reaction kinetics and may require process optimization. tandfonline.com For instance, the higher viscosity of NBP compared to DMF can lead to slower coupling reactions and potentially lower purity and yield. tandfonline.com
Reagent Selection:
The choice of coupling reagents and deprotection agents also plays a critical role.
Coupling Reagents: The selection of a coupling reagent depends on factors such as reaction speed and the steric hindrance of the amino acids being coupled. gyrosproteintechnologies.com Highly reactive reagents like HCTU, HATU, and COMU are often used for rapid synthesis, while DIC with an additive like HOBt or Oxyma is a more traditional choice. gyrosproteintechnologies.com
Deprotection Reagents: Piperidine is the standard base used for Fmoc deprotection. nih.gov However, alternatives like 4-methylpiperidine (B120128) (4-MP) and piperazine (PZ) have been investigated. nih.gov The basicity (pKa) and concentration of the deprotection reagent, as well as the reaction time, are critical parameters that need to be optimized. nih.gov
| Parameter | Impact on Purity and Yield | Examples and Considerations |
| Solvent Polarity | Affects resin swelling and solubility of reactants, influencing reaction rates and impurity profiles. nih.govacs.org | DMF is the standard. Greener alternatives like DMSO and NBP are being explored but may require optimization. tandfonline.com |
| Coupling Reagent | Determines the speed and efficiency of amide bond formation. gyrosproteintechnologies.com | Highly reactive reagents (HATU, HCTU) for faster synthesis; DIC/Oxyma for more controlled coupling. gyrosproteintechnologies.com |
| Deprotection Reagent | Efficiency of Fmoc removal directly impacts the prevention of deletion sequences. nih.gov | 20% piperidine in DMF is standard. Alternatives like 4-methylpiperidine can be used. nih.gov |
Kinetics of Deprotection and Coupling Steps for Process Control
Understanding and controlling the kinetics of the deprotection and coupling steps are fundamental for maximizing the yield and purity of the target peptide. iris-biotech.de Incomplete reactions at any stage can lead to the formation of deletion sequences and other impurities that are often difficult to remove during purification. gyrosproteintechnologies.com
Kinetics of Deprotection:
The removal of the Fmoc group by a base like piperidine proceeds via a β-elimination mechanism. nih.govluxembourg-bio.com The rate of this reaction can be influenced by several factors:
Base Concentration: Higher concentrations of piperidine generally lead to faster deprotection. researchgate.net For example, using 5% or 20% piperidine in DMF can result in complete Fmoc removal in as little as 3 minutes. researchgate.net
Amino Acid Steric Hindrance: Sterically hindered amino acids may require longer deprotection times.
Peptide Aggregation: On-resin peptide aggregation can significantly slow down the deprotection kinetics. luxembourg-bio.com
Monitoring the deprotection reaction is crucial for process control. This can be done by quantifying the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. iris-biotech.de
Kinetics of Coupling:
The formation of the peptide bond is an acylation reaction that also depends on several factors:
Activation Method: The choice of coupling reagent determines the nature of the activated amino acid species and thus the rate of the coupling reaction.
Temperature: Increasing the reaction temperature can speed up the coupling reaction, but it can also increase the risk of side reactions like racemization. gyrosproteintechnologies.com
Steric Hindrance: Coupling to sterically hindered amino acids or to the N-terminus of a bulky residue can be slow and may require extended reaction times or double coupling.
Monitoring the completion of the coupling reaction is typically done using a qualitative test for free primary amines, such as the Kaiser test (ninhydrin test). iris-biotech.de
| Reaction Step | Key Kinetic Factors | Monitoring Method |
| Deprotection | Base concentration, steric hindrance, peptide aggregation. nih.govluxembourg-bio.comresearchgate.net | UV monitoring of the dibenzofulvene-piperidine adduct. iris-biotech.de |
| Coupling | Activation method, temperature, steric hindrance. gyrosproteintechnologies.com | Qualitative tests for free amines (e.g., Kaiser test). iris-biotech.de |
Analytical Techniques for Process Monitoring and Product Characterization in Research Synthesis
Monitoring of Deprotection Steps (e.g., Spectrophotometric Methods, Colorimetric Tests)
The selective removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of Trt-L-Lys(Fmoc)-OH is a critical step in solid-phase peptide synthesis (SPPS). The completeness of this deprotection is paramount to ensure the subsequent coupling reaction can proceed to completion. Several analytical methods are routinely employed to monitor this process.
Spectrophotometric Methods: A widely used quantitative method involves the spectrophotometric determination of the dibenzofulvene (DBF)-piperidine adduct that is released upon Fmoc group cleavage with a piperidine (B6355638) solution. nih.govspringernature.com This adduct has a characteristic UV absorbance maximum, which allows for the real-time or offline quantification of the removed Fmoc groups. By measuring the absorbance of the cleavage solution, the progress of the deprotection reaction can be accurately monitored. The concentration of the released Fmoc-adduct can be calculated using the Beer-Lambert law.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) of DBF-piperidine adduct | ~301 nm | nih.gov |
| Molar Extinction Coefficient (ε) at 301 nm | 7,800 - 8,100 M⁻¹cm⁻¹ | nih.govredalyc.org |
| Alternative Wavelength for Measurement | ~290 nm | nih.gov |
Colorimetric Tests: Qualitative colorimetric tests provide a rapid and convenient means to confirm the presence of free primary amines on the solid support following the deprotection step. The most common of these is the Kaiser test. peptide.comchempep.comiris-biotech.de This test is based on the reaction of ninhydrin with primary amines to produce an intense blue color. peptide.comsemanticscholar.org A positive Kaiser test (blue beads) indicates the presence of free amino groups, signifying a successful deprotection. Conversely, a negative test (yellow or colorless beads) suggests that the Fmoc group is still intact or that the subsequent coupling reaction has gone to completion. chempep.com
| Test | Reagents | Positive Result for Free Amine | Negative Result |
| Kaiser Test | 1. Ninhydrin in ethanol2. Phenol in ethanol3. Potassium cyanide in pyridine | Intense blue color | Yellow or colorless |
| 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test | TNBS solution | Orange-red color on beads | Colorless beads |
It is important to note that the Kaiser test is not reliable for secondary amines, such as proline at the N-terminus. peptide.com
In-Process Control and Optimization of Coupling Reactions
The efficiency of the coupling of the subsequent Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide is crucial for the synthesis of the correct peptide sequence. In-process controls are essential to ensure that the coupling reaction has gone to completion.
The primary method for monitoring coupling reactions is the use of colorimetric tests, such as the Kaiser test, performed after the coupling step. peptide.comchempep.com A negative Kaiser test (yellow or colorless beads) indicates that there are no remaining free primary amines, suggesting that the coupling reaction is complete. chempep.com If a positive test is observed, it signifies incomplete coupling, and a second coupling step is typically performed. peptide.com
Optimization of coupling reactions involving this compound often involves the careful selection of coupling reagents and reaction conditions. The bulky nature of the trityl (Trt) protecting group on the lysine (B10760008) side chain can sometimes present steric hindrance, necessitating the use of highly efficient coupling reagents.
| Coupling Reagent | Description | Typical Conditions |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient uronium-based coupling reagent. nih.govsemanticscholar.org | Used with a tertiary base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). rsc.org |
| DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | A carbodiimide-based activation method. | The amino acid is pre-activated with DIC and an additive like HOBt to form an active ester, which then reacts with the free amine on the resin. chempep.comnih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly reactive uronium salt, particularly effective for sterically hindered couplings. | Employed with a base like DIPEA or 2,4,6-collidine in DMF. bachem.com |
The choice of coupling reagent can be critical for difficult sequences or when coupling sterically hindered amino acids. nih.gov Real-time monitoring of the reaction can sometimes be achieved through advanced techniques, but colorimetric tests remain the most common and practical approach in a research setting.
Chromatographic Analysis for Purity Assessment (e.g., HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is an indispensable tool for the purity assessment of both the starting material, this compound, and the final synthesized peptide. phenomenex.comajpamc.com This technique separates molecules based on their hydrophobicity.
For the analysis of this compound, a C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA). phenomenex.comhplc.eu The purity of the amino acid derivative is determined by integrating the peak area of the main compound relative to any impurities. A high purity (often ≥99%) is crucial to prevent the incorporation of truncated or modified sequences into the final peptide. cem.com
Similarly, after the peptide has been synthesized and cleaved from the solid support, RP-HPLC is used to determine the purity of the crude product and to purify the target peptide. springernature.comamericanpeptidesociety.org The separation of the desired peptide from deletion sequences, incompletely deprotected peptides, and other side products is achieved by optimizing the gradient of the organic solvent.
| Parameter | Typical Conditions for Peptide Analysis |
| Stationary Phase | C18 or C8 silica-based columns |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm |
Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are vital for the unambiguous structural confirmation of the this compound starting material and the final synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of this compound by identifying the characteristic chemical shifts and coupling patterns of the protons in the lysine backbone, as well as the Fmoc and Trt protecting groups. The complex aromatic regions of the spectrum will show signals corresponding to the protons of the fluorenyl and trityl groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and the final peptide, providing a primary confirmation of their identity. springernature.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used. For the final peptide, mass spectrometry can also be used to identify the presence of any impurities or side products by their mass-to-charge ratio.
| Technique | Information Obtained for this compound | Expected Data |
| ¹H NMR | Confirmation of the covalent structure, presence of protecting groups. | Characteristic signals for aliphatic protons of lysine, and aromatic protons of Fmoc and Trt groups. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of C₄₀H₃₈N₂O₄ (610.7 g/mol ). peptide.comiris-biotech.de |
Assessment of Peptide Yields and Efficiency of Synthesis
The formula for calculating the theoretical yield is: Theoretical Yield (g) = Resin Loading (mmol/g) × Initial Resin Weight (g) × Molecular Weight of Peptide ( g/mol )
The actual yield is the mass of the purified, lyophilized peptide. The percentage yield is then calculated as: Percentage Yield (%) = (Actual Yield / Theoretical Yield) × 100 researchgate.net
Future Perspectives and Emerging Trends in Research Utilizing Trt L Lys Fmoc Oh
Integration with Novel Synthetic Methodologies (e.g., Continuous Flow Synthesis)
Continuous flow chemistry is revolutionizing peptide synthesis by offering significant advantages over traditional batch methods, including improved efficiency, reduced reagent consumption, and enhanced automation. researchgate.netresearchgate.net In flow-based SPPS, reagents are continuously passed through a reactor containing the solid-phase resin, allowing for more efficient heat and mass transfer. researchgate.net This methodology significantly shortens cycle times for deprotection and coupling steps, often to under 15 minutes. vapourtec.com
The integration of Trt-L-Lys(Fmoc)-OH into automated fast-flow peptide synthesis (AFPS) systems is a key area of development. iris-biotech.dechimia.ch The properties of the Trt group are well-suited for these systems. Its clean and rapid cleavage under mild acidic conditions, which are orthogonal to the base-labile Fmoc group, aligns with the fast cycle times and need for high-purity intermediates in flow synthesis. peptide.com Furthermore, continuous flow systems can minimize aggregation, a common challenge in SPPS, by maintaining a constant flow of solvent and reagents, which helps to solvate the growing peptide chain effectively. vapourtec.com Real-time monitoring, often through in-line UV-Vis spectrophotometry of Fmoc deprotection, allows for immediate feedback on coupling efficiency and the early detection of problematic sequences, enabling on-the-fly optimization. vapourtec.comchimia.ch This is particularly valuable when incorporating expensive or modified amino acids like derivatives of this compound, as it allows for the use of fewer equivalents of the amino acid, making the process more economical and sustainable. researchgate.net
Advancements in Orthogonal Protecting Group Chemistry for Lysine (B10760008)
The synthesis of complex, multifunctional peptides, such as branched or cyclic peptides, relies heavily on the use of orthogonal protecting groups for the lysine side chain. iris-biotech.debeilstein-journals.org The Trt group in this compound is part of a broader family of acid-labile trityl-based protecting groups, including the more sensitive 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups. iris-biotech.deiris-biotech.de These allow for selective deprotection of a specific lysine residue on the solid support while other acid-labile groups (like Boc and tBu) on other residues remain intact. This strategy is essential for site-specific modifications, such as lipidation, PEGylation, or the attachment of fluorescent labels. beilstein-journals.org
Comparison of Common Orthogonal Protecting Groups for Lysine in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Features & Applications |
|---|---|---|---|
| Triphenylmethyl | Trt | Mild acid (e.g., 1-2% TFA in DCM) iris-biotech.desigmaaldrich.com | Highly acid-labile; used for on-resin side-chain modification. iris-biotech.de More easily scavenged than tBu groups, reducing side products. cem.com |
| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA, HOBt) iris-biotech.desigmaaldrich.com | More acid-labile than Trt; useful for selective deprotection. beilstein-journals.org |
| 4-Methoxytrityl | Mmt | Extremely mild acid (e.g., AcOH/TFE/DCM) iris-biotech.desigmaaldrich.com | Most acid-labile of the trityl groups; ideal where Mtt removal is difficult. sigmaaldrich.com |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., >50% TFA) sci-hub.se | Standard side-chain protection; stable to mild acid and piperidine (B6355638); removed during final cleavage. peptide.com |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF iris-biotech.depeptide.com | Orthogonal to both acid- and base-labile groups; prone to migration ("scrambling"). iris-biotech.de |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF iris-biotech.de | More stable and less prone to scrambling than Dde, but can be difficult to remove completely. iris-biotech.deiris-biotech.de |
Applications in High-Throughput Peptide Synthesis and Library Generation
The demand for large libraries of peptides for drug discovery and biological screening has driven the development of high-throughput and automated peptide synthesis platforms. iris-biotech.depeptidetherapeutics.org These systems, often employing microwave assistance to accelerate reaction times, enable the parallel synthesis of hundreds or thousands of unique peptide sequences. peptidetherapeutics.orgsemanticscholar.org
Computational Approaches for Predicting Peptide Synthesis Outcomes
A significant emerging trend is the use of computational modeling and machine learning to predict and optimize the outcomes of SPPS. frontiersin.orgnih.gov Peptide synthesis, particularly of long or "difficult" sequences, is often hampered by issues like on-resin aggregation, which leads to incomplete reactions and low yields. chemrxiv.orgchemrxiv.org
Researchers are now applying deep learning algorithms to large datasets generated from automated synthesizers. nih.govacs.org These models analyze data from thousands of individual Fmoc deprotection reactions, using UV-Vis traces to quantify reaction success and identify aggregation events. nih.govresearchgate.net The models map structural representations of amino acids—including their side-chain protecting groups like Trt—to experimental parameters. nih.govacs.org By doing so, they can predict the outcome of deprotection reactions with high accuracy (less than 6% error in some cases) and identify sequences prone to aggregation. nih.gov
This predictive power allows for an in silico, experimentally aware design process. Before synthesis begins, a computational model can predict potential difficulties for a given sequence containing this compound and suggest optimized conditions, such as altering solvents, temperature, or coupling reagents, to minimize aggregation and improve the final yield. chemrxiv.orgnih.gov This data-driven approach is moving the field from trial-and-error optimization towards a more rational and predictive science of peptide synthesis. frontiersin.org
Q & A
Q. What are the standard protocols for incorporating Trt-L-Lys(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?
this compound is typically used in Fmoc-based SPPS. The Fmoc group on the α-amino moiety is removed with 20% piperidine in DMF, while the Trt group on the lysine side chain remains intact during synthesis. Coupling is performed using activating agents like HATU/DIPEA in DMF or NMP. After chain assembly, the Trt group is cleaved with trifluoroacetic acid (TFA) alongside resin cleavage. Ensure a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) to minimize side reactions .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store desiccated at -20°C to prevent moisture absorption and decomposition.
- Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and eye protection to avoid inhalation or skin contact. Work in a fume hood with adequate ventilation .
- Solubility : Pre-dissolve in DMF or NMP (10–20 mM) for coupling reactions. Avoid DMSO unless specified, as it may interfere with Fmoc deprotection .
Q. What analytical methods validate the purity of this compound during synthesis?
- HPLC : Use reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Purity ≥99% is achievable, as demonstrated in batch analyses .
- Mass Spectrometry : Confirm molecular weight (MW: 368.43 g/mol) via ESI-MS or MALDI-TOF. Monitor for side products like diastereomers or truncated sequences .
Advanced Research Questions
Q. How does the Trt group’s acid lability compare to Mtt or Boc in lysine protection?
The Trt group (cleaved with 1–2% TFA) offers intermediate stability compared to Mtt (cleaved with 1% TFA in DCM) and Boc (requires harsh conditions like 50% TFA). Trt is preferred for minimizing side-chain tert-butylation side products. However, Mtt provides orthogonal protection in multi-step syntheses, as shown in combinatorial chemistry applications .
Q. What strategies mitigate diketopiperazine (DKP) formation during segment condensation with this compound?
DKP formation occurs during Fmoc deprotection of dipeptides. Mitigation approaches:
Q. How can researchers optimize TFA cleavage conditions to preserve this compound integrity in acid-sensitive peptides?
Q. What are the implications of this compound’s solubility in non-polar solvents for microwave-assisted SPPS?
Low solubility in DCM or ethers can hinder microwave-enhanced couplings. Solutions:
- Co-solvent Systems : Use DMF:DCM (1:1) to improve dispersion.
- Pre-activation : Pre-mix with HATU/DIPEA for 5 minutes before resin addition to enhance efficiency .
Methodological Troubleshooting
Q. How to resolve incomplete Fmoc deprotection observed during synthesis?
Q. How to address racemization during coupling of this compound?
Q. What steps ensure reproducibility in large-scale syntheses using this compound?
- Batch Consistency : Request CoA (Certificate of Analysis) from suppliers for lot-specific purity and enantiomeric excess (≥99.8%) .
- Process Monitoring : Use inline FTIR or LC-MS to track coupling efficiency and adjust equivalents (2–5×) as needed .
Safety and Compliance
Q. What waste disposal protocols are recommended for this compound?
- Organic Waste : Collect residues in sealed containers for incineration in EPA-approved facilities.
- Aqueous Waste : Neutralize with sodium bicarbonate before disposal to comply with REACH regulations .
Q. How to handle accidental exposure to this compound in the lab?
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.
- Eye Exposure : Rinse with saline for 20 minutes; consult an ophthalmologist .
Data Contradictions and Validation
Q. How to reconcile conflicting reports on Trt group stability in TFA?
Some studies report partial Trt cleavage in 1% TFA, while others require 2%. Validate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
